Mal-PEG12-acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG12-acid typically involves the reaction of maleimide with polyethylene glycol, followed by the introduction of a carboxylic acid group at the terminal end. The process can be summarized as follows:

Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N-hydroxysuccinimide (NHS) or 2,3,5,6-tetrafluorophenol (TFP) to form an active ester.

Coupling with Maleimide: The activated polyethylene glycol is then reacted with maleimide to form the maleimide-polyethylene glycol intermediate.

Introduction of Carboxylic Acid Group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to a carboxylic acid group using an oxidizing agent such as Jones reagent or potassium permanganate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimization for yield and purity. The process involves:

Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using NHS or TFP in a controlled environment.

Large-Scale Coupling with Maleimide: The activated polyethylene glycol is reacted with maleimide in large reactors to ensure complete conversion.

Oxidation to Carboxylic Acid: The terminal hydroxyl groups are oxidized to carboxylic acid groups using industrial oxidizing agents, followed by purification to remove any by-products

化学反応の分析

Types of Reactions

Mal-PEG12-acid undergoes several types of chemical reactions, including:

Michael Addition: The maleimide group reacts with thiol groups on proteins or other biomolecules to form stable thioether bonds.

Amide Bond Formation: The carboxylic acid group can react with amines to form amide bonds, often facilitated by carbodiimide coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

Common Reagents and Conditions

Michael Addition: Typically performed at a pH of 6.5 to 7.5 to ensure optimal reactivity of the maleimide group with thiols.

Amide Bond Formation: Conducted in the presence of EDC or other carbodiimide coupling agents, often in aqueous or mixed organic-aqueous solvents

Major Products

Thioether Bonds: Formed from the reaction of the maleimide group with thiols.

Amide Bonds: Formed from the reaction of the carboxylic acid group with amines

科学的研究の応用

Mal-PEG12-acid has a wide range of applications in scientific research, including:

Bioconjugation: Used to link proteins, peptides, and other biomolecules through stable thioether bonds.

Drug Delivery: Employed in the design of drug delivery systems to improve solubility, stability, and bioavailability of therapeutic agents.

Protein Modification: Utilized in the modification of proteins to enhance their solubility and reduce immunogenicity.

PROTACs: Acts as a linker in proteolysis-targeting chimeras (PROTACs) to facilitate targeted protein degradation

作用機序

The mechanism of action of Mal-PEG12-acid involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group undergoes a Michael addition reaction with thiols, resulting in the formation of stable thioether bonds. This covalent attachment can modify the properties of the target biomolecule, such as increasing its solubility or altering its biological activity .

類似化合物との比較

Similar Compounds

Mal-PEG4-acid: A shorter polyethylene glycol chain with four ethylene glycol units.

Mal-PEG8-acid: A medium-length polyethylene glycol chain with eight ethylene glycol units.

Mal-PEG-NHS ester: Contains an NHS ester group instead of a carboxylic acid group

Uniqueness

Mal-PEG12-acid is unique due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in applications requiring high solubility and stability, such as drug delivery and bioconjugation .

生物活性

Mal-PEG12-acid is a specialized compound that plays a significant role in bioconjugation and drug delivery applications. This compound consists of a polyethylene glycol (PEG) backbone with a maleimide group and a terminal carboxylic acid, which enhances its solubility and reactivity in biological systems. This article explores the biological activity of this compound, its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

Chemical Composition :

- Molecular Formula : C₁₅H₃₀N₄O₁₂S

- Molecular Weight : Approximately 626.71 g/mol

Functional Groups :

- Maleimide Group : Allows for selective conjugation with thiol-containing biomolecules.

- Carboxylic Acid Group : Facilitates reactions with primary amines to form stable amide bonds.

This compound exhibits its biological activity primarily through the formation of covalent bonds with biomolecules:

- The maleimide group undergoes a Michael addition reaction with thiols, forming stable thioether bonds.

- The carboxylic acid group can react with amines in the presence of coupling agents (e.g., EDC, HATU) to create amide bonds.

This dual functionality allows this compound to link various biomolecules, enhancing their stability, solubility, and therapeutic efficacy.

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Bioconjugation :

- Used to link proteins, peptides, and other biomolecules through stable thioether bonds.

- Drug Delivery Systems :

- Enhances the solubility and bioavailability of therapeutic agents by improving their pharmacokinetics.

- Protein Modification :

- Modifies proteins to increase their solubility and reduce immunogenicity.

- Proteolysis-Targeting Chimeras (PROTACs) :

- Acts as a linker in PROTACs to facilitate targeted protein degradation.

Study 1: Stability and Efficacy in Drug Delivery

A study evaluated the pharmacokinetics of PEGylated glucuronide-monomethylauristatin E (MMAE) conjugates using this compound as a linker. The results indicated that longer PEG chains reduced clearance rates significantly compared to shorter chains, enhancing the therapeutic window for drug delivery systems .

Study 2: Liposomal Formulations

Research on maleimide-terminally modified PEGylated liposomes demonstrated that these formulations could induce enhanced pharmacokinetic profiles compared to traditional formulations. The incorporation of this compound improved the stability and circulation time of liposomal drugs .

Comparative Analysis of Similar Compounds

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Mal-PEG12-OH | Maleimide, Hydroxyl | Hydroxyl group allows further derivatization |

| This compound | Maleimide, Carboxylic Acid | Can react with primary amines to form amides |

| CHO-PEG-Mal | Aldehyde, Maleimide | Heterobifunctional; versatile in bioconjugation |

| Mal-PEG12-NHS | Maleimide, NHS Ester | Enables formation of stable amide bonds |

特性

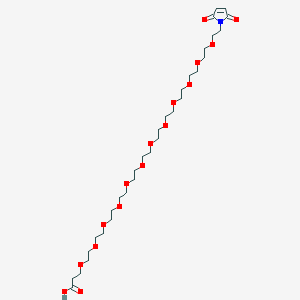

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H55NO16/c33-29-1-2-30(34)32(29)4-6-38-8-10-40-12-14-42-16-18-44-20-22-46-24-26-48-28-27-47-25-23-45-21-19-43-17-15-41-13-11-39-9-7-37-5-3-31(35)36/h1-2H,3-28H2,(H,35,36) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRHLQYEWMQTLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H55NO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

697.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。